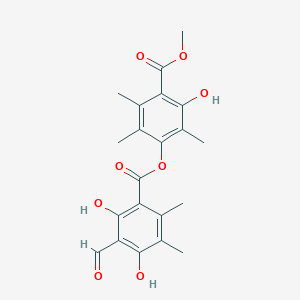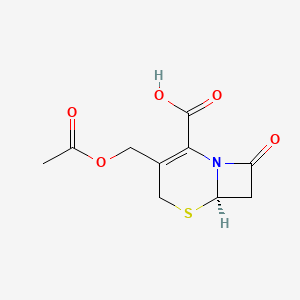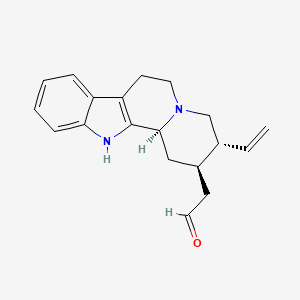
Corynantheal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corynantheal is a member of beta-carbolines.
Aplicaciones Científicas De Investigación
Leishmanicidal and Anti-Plasmodial Activity
Corynantheal, specifically derived from the bark of Corynanthe pachyceras, has been found to possess notable leishmanicidal properties. Indole alkaloids such as corynantheidine, corynantheine, and dihydrocorynantheine, among others, isolated from this plant have shown significant activity against Leishmania major promastigotes. However, these alkaloids did not exhibit substantial antiplasmodial activity against Plasmodium falciparum. The cytotoxicity of these alkaloids was found to be low, suggesting that they may not be substrates for the P-glycoprotein efflux pump (Staerk et al., 2000).
Innovative Corynanthean-Epicatechin Flavoalkaloids
Corynanthe pachyceras is also the source of novel compounds, specifically epicatechocorynantheines A and B, and epicatechocorynantheidine. These compounds are unique due to their structure, combining corynanthean-type alkaloids with a flavonoid. The structural elucidation of these compounds was facilitated by molecular networking strategies and comprehensive spectroscopic data analysis. Notably, epicatechocorynantheidine demonstrated moderate antiplasmodial activities, highlighting its potential medicinal applications (Tapé Kouamé et al., 2020).
Corynanthe Alkaloids in Synthesis Strategies
In the realm of synthetic chemistry, corynanthe alkaloids, specifically dihydrocorynantheol, have been utilized in novel synthesis strategies. This includes the total synthesis of dihydrocorynantheol and the formal syntheses of various indole alkaloids such as tacamonine, rhynchophylline, and hirsutine. The methodologies employed showcase versatile approaches for assembling corynanthe and tacaman skeletal frameworks, indicating the significance of these alkaloids in synthetic organic chemistry (Deiters et al., 2006).
Vasorelaxant Properties
The roots of Alstonia scholaris, containing corynanthe-type alkaloids such as meloslines C-F, have demonstrated potent vasorelaxant activity. This activity was observed on endothelium-intact renal arteries precontracted with KCl. The structural elucidation of these compounds was achieved through comprehensive spectroscopic analysis and electronic circular dichroism (ECD) calculation (Jian Zhang et al., 2019).
Analgesic Properties
Corynanthe-type alkaloids from Strychnos angustiflora, including nine new alkaloids and five known analogues, were studied for their structural characteristics and analgesic activity. These compounds, particularly 1, 4, 10, and 11, exhibited notable analgesic effects in mice, as evidenced by increased hind-paw licking latency rates during a hot-plate test (Huafang Jiang et al., 2016).
Retro-biosynthetic Approach
A unique retro-biosynthetic approach has been demonstrated, where corynanthe alkaloids can be generated from rhynchophylline alkaloids via a Wagner-Meerwein rearrangement. This process showcases the functional group tolerance and satisfactory yields of corynanthe analogues, indicating the potential for diverse synthetic applications (Xiaogang Tong et al., 2019).
Propiedades
Nombre del producto |
Corynantheal |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]acetaldehyde |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h2-6,10,13-14,18,20H,1,7-9,11-12H2/t13-,14-,18-/m0/s1 |
Clave InChI |
SERYQFDKEYVUFP-DEYYWGMASA-N |
SMILES isomérico |
C=C[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CC=O)NC4=CC=CC=C34 |
SMILES canónico |
C=CC1CN2CCC3=C(C2CC1CC=O)NC4=CC=CC=C34 |
Sinónimos |
corynantheal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




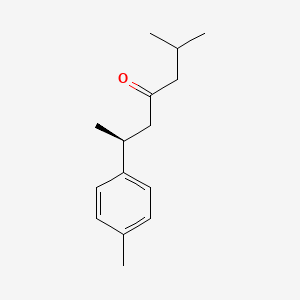
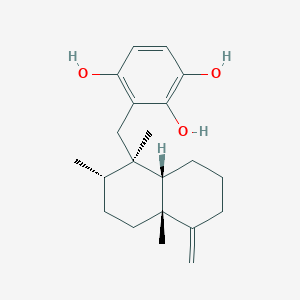
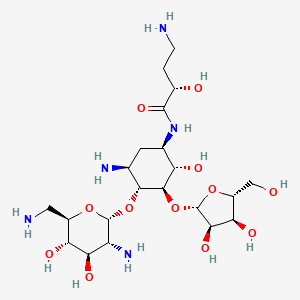

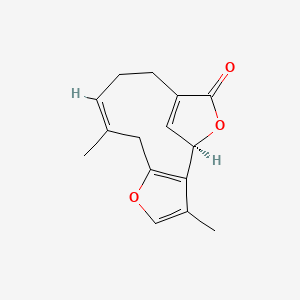
![2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1254689.png)
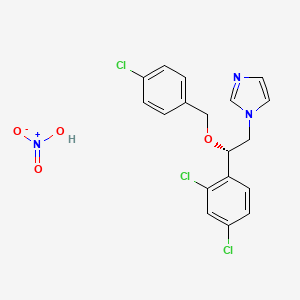
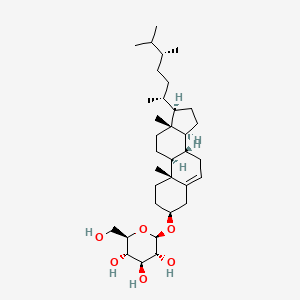
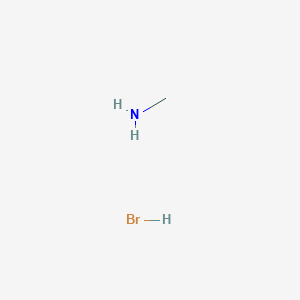
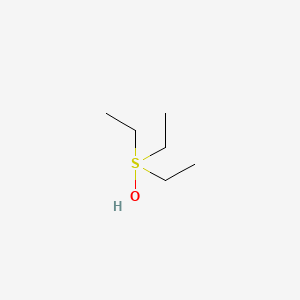
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)
